Fmoc-Trp-OH

描述

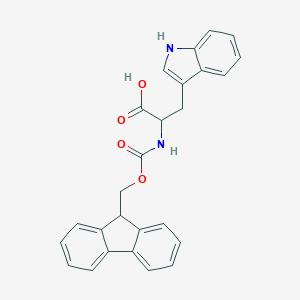

Fmoc-Trp-OH: , also known as N-alpha-fluorenylmethyloxycarbonyl-L-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino group of tryptophan, allowing for selective reactions during peptide assembly .

准备方法

Synthetic Routes and Reaction Conditions: Fmoc-Trp-OH is typically synthesized by reacting L-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions: Fmoc-Trp-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in N,N-dimethylformamide (DMF).

Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF.

Coupling: DIC and HOBt in an organic solvent like DMF.

Major Products:

Deprotection: L-tryptophan with a free amino group.

Coupling: Peptides with this compound incorporated into the sequence.

科学研究应用

Chemistry: Fmoc-Trp-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the amino group, facilitating the stepwise assembly of peptide chains .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes .

Medicine: this compound is used in the development of peptide-based therapeutics. It is particularly useful in the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the synthesis of peptide-based materials for drug delivery systems .

作用机制

The primary function of Fmoc-Trp-OH is to serve as a protecting group for the amino group of tryptophan during peptide synthesis. The Fmoc group is introduced by reacting the amino group with Fmoc-Cl, forming a stable carbamate linkage . During peptide synthesis, the Fmoc group is removed using a base like piperidine, exposing the free amino group for further reactions .

相似化合物的比较

Fmoc-Lys-OH: Used for protecting the amino group of lysine.

Fmoc-Ala-OH: Used for protecting the amino group of alanine.

Fmoc-Gly-OH: Used for protecting the amino group of glycine.

Uniqueness: Fmoc-Trp-OH is unique due to the presence of the indole side chain of tryptophan, which can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

生物活性

Fmoc-Trp-OH, or 9-fluorenylmethoxycarbonyl L-tryptophan, is a protected form of the amino acid tryptophan commonly used in peptide synthesis. Its biological activity has garnered attention due to its potential applications in drug delivery, enzyme inhibition, and self-assembly into nanostructures. This article reviews the biological activities associated with this compound, supported by research findings and data tables.

1. Inhibition of Enzymatic Activity

Recent studies have explored the inhibitory effects of this compound on various enzymes, particularly butyrylcholinesterase (BChE).

1.1 Selective Inhibition of BChE

A key study demonstrated that this compound significantly inhibits BChE activity compared to other Fmoc-amino acids. The inhibition constant () for Fmoc-Trp was notably lower than for many analogs, indicating a strong binding affinity.

| Fmoc-Amino Acid | Inhibition Constant (, µM) |

|---|---|

| Fmoc-Trp | 200 |

| Fmoc-Phe | >200 |

| Fmoc-Tyr | >200 |

| Fmoc-Leu | 50 |

| Fmoc-Ile | 100 |

The presence of an aromatic side chain in Fmoc-Trp contributes to its effectiveness as an inhibitor, as observed in comparative studies with other amino acids lacking such structures .

2. Self-Assembly and Nanostructure Formation

This compound plays a crucial role in the self-assembly of peptides into nanostructures. Its hydrophobic indole side chain influences the aggregation behavior and stability of assembled structures.

2.1 Nanoparticle Formation

Research indicates that increasing concentrations of this compound lead to larger nanoparticle sizes due to enhanced aggregation. The hydrophobic nature of tryptophan compared to other amino acids like tyrosine affects the hydrophilic-lipophilic balance (HLB), impacting the size and stability of nanoparticles formed during co-assembly processes.

| Amino Acid | Critical Aggregation Concentration (CAC, mg/mL) |

|---|---|

| This compound | 0.04 |

| Fmoc-Tyr-OH | 0.2 |

| Fmoc-Phe-OH | 0.07 |

These findings suggest that this compound can be utilized in designing nanocarriers for drug delivery systems, especially in cancer therapy where targeted delivery is critical .

3. Applications in Drug Delivery

The unique properties of this compound make it an attractive candidate for use in drug delivery systems. Its ability to form stable nanoparticles enhances the bioavailability of poorly soluble drugs.

3.1 Contrast Agents for MRI

This compound has been investigated as a component in contrast agents for magnetic resonance imaging (MRI). The incorporation of tryptophan spacers within these agents has been shown to improve T1 relaxivity, which is essential for enhancing image quality during MRI scans .

4. Case Studies and Research Findings

Several case studies reinforce the biological activity and potential applications of this compound:

- Study on Enzyme Inhibition : A study evaluating various Fmoc-amino acids revealed that modifications on the side chains could lead to higher affinity inhibitors for BChE, with Fmoc-Trp showing significant promise due to its structural properties .

- Nanoparticle Characterization : Research on self-assembled nanoparticles demonstrated that varying the proportion of this compound affects both size and stability, indicating its utility in creating effective drug delivery systems .

常见问题

Q. What is the role of Fmoc-Trp-OH in solid-phase peptide synthesis (SPPS), and how should it be incorporated into peptide sequences?

This compound serves as a protected tryptophan derivative in SPPS, where the Fmoc (9-fluorenylmethoxycarbonyl) group safeguards the amino group during iterative coupling cycles. Its indole side chain typically remains unprotected unless specific synthesis conditions (e.g., acidic cleavage) necessitate Boc (tert-butoxycarbonyl) protection . Methodologically, coupling is performed using activating agents like HBTU or DIC/Oxyma, with reaction times optimized to minimize racemization (typically 30–60 minutes under nitrogen) . Post-incorporation, the Fmoc group is removed via piperidine treatment (20% v/v in DMF) to expose the amino group for subsequent residues .

Q. How can C2 functionalization of this compound be optimized for applications in peptide ligation via olefin metathesis?

C2 allylation of this compound (e.g., using allyl boronates) enables post-synthetic peptide ligation via olefin metathesis. Optimization involves:

- Catalyst selection : Grubbs 2nd-generation catalyst for improved tolerance of functional groups.

- Reaction conditions : Anhydrous dichloromethane (DCM) at 40°C under argon, with monitoring by LC-MS to track allyl group incorporation .

- Side-chain compatibility : Ensure Boc protection of the indole nitrogen to prevent undesired side reactions during functionalization .

Q. What analytical techniques are recommended for characterizing the purity and identity of this compound?

Key methods include:

- HPLC : Reverse-phase C18 columns with UV detection at 280 nm (indole absorbance) to assess purity (>98% ideal for SPPS).

- NMR : H and C NMR to confirm regiochemistry, particularly distinguishing C2 vs. C3 substitutions in the indole ring.

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] = 427.16 for this compound) .

Q. What strategies mitigate racemization of this compound during peptide coupling?

Racemization is minimized by:

- Activation protocol : Use carbodiimides (e.g., DIC) with Oxyma Pure instead of HOBt, which reduces base-mediated epimerization.

- Temperature control : Maintain reactions at 0–4°C during activation.

- Solvent selection : Prefer DMF over DCM for polar residues like tryptophan to enhance solubility and coupling efficiency .

Q. How does Boc protection of the indole nitrogen in Fmoc-Trp(Boc)-OH influence its reactivity in peptide synthesis?

Boc protection prevents alkylation or oxidation of the indole nitrogen during acidic resin cleavage (e.g., TFA treatment). However, it introduces steric hindrance, potentially slowing coupling kinetics. Comparative studies show a 10–15% reduction in coupling efficiency for Fmoc-Trp(Boc)-OH vs. unprotected this compound, necessitating extended reaction times (90 minutes) .

Q. How can researchers resolve contradictions in reported yields for this compound incorporation into long (>30 residues) peptide sequences?

Discrepancies often arise from:

- Aggregation-prone sequences : Incorporate chaotropic agents (e.g., 2,2,2-trifluoroethanol) to improve solvation.

- Resin choice : Use low-loading Wang resins (0.2 mmol/g) to reduce steric crowding.

- Real-time monitoring : Employ Kaiser tests or FT-IR spectroscopy to detect incomplete couplings and repeat cycles if needed .

Q. What storage and handling protocols ensure the stability of this compound in laboratory settings?

- Storage : Store desiccated at -20°C in amber vials to prevent moisture uptake and photodegradation.

- Handling : Equilibrate to room temperature under nitrogen before use to avoid condensation. Purity should be rechecked via HPLC after long-term storage (>6 months) .

Q. How can this compound derivatives be designed to enhance peptide-protein interactions in therapeutic applications?

Advanced strategies include:

- C2 modifications : Introduce halogenated or hydrophobic groups to increase binding affinity (e.g., 5-fluoro-Trp derivatives).

- Biophysical validation : Use surface plasmon resonance (SPR) or ITC to quantify binding kinetics post-synthesis.

- In silico modeling : Molecular docking with target proteins (e.g., Grb2-SH2 domains) to guide rational design .

Q. Key Methodological Considerations from Evidence

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHMWKZOLAAOTD-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35737-15-6 | |

| Record name | Fmoc-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35737-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。